molecular formula C17H28N2 B2402479 (2-Methyl-benzyl)-(2,2,6,6-tetramethyl-piperidin-4-yl)-amine CAS No. 626213-04-5

(2-Methyl-benzyl)-(2,2,6,6-tetramethyl-piperidin-4-yl)-amine

Cat. No.: B2402479
CAS No.: 626213-04-5
M. Wt: 260.425
InChI Key: LXEUJBRCXJNTFF-UHFFFAOYSA-N
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Description

(2-Methyl-benzyl)-(2,2,6,6-tetramethyl-piperidin-4-yl)-amine is an organic compound that features a benzyl group substituted with a methyl group and a piperidine ring substituted with four methyl groups

Scientific Research Applications

(2-Methyl-benzyl)-(2,2,6,6-tetramethyl-piperidin-4-yl)-amine has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with other molecules. In the case of amines, they can donate their lone pair of electrons to form a bond with a proton, acting as a base . They can also act as nucleophiles, forming bonds with electrophiles .

Safety and Hazards

The safety and hazards associated with a compound depend on its specific properties. Many amines are irritants and can cause burns . They may also be harmful if inhaled, ingested, or absorbed through the skin . Always refer to the specific safety data sheet for the compound .

Future Directions

Future research on this compound could involve exploring its potential applications. For example, amines are used in a wide range of industries, including the pharmaceutical, agricultural, and materials industries . This specific compound could potentially have unique properties due to its particular structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Methyl-benzyl)-(2,2,6,6-tetramethyl-piperidin-4-yl)-amine typically involves the reaction of 2-methylbenzyl chloride with 2,2,6,6-tetramethylpiperidine in the presence of a base such as sodium hydride. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(2-Methyl-benzyl)-(2,2,6,6-tetramethyl-piperidin-4-yl)-amine can undergo various chemical reactions, including:

    Oxidation: The benzyl group can be oxidized to form the corresponding benzaldehyde or benzoic acid.

    Reduction: The compound can be reduced to form the corresponding amine or alcohol derivatives.

    Substitution: The benzyl group can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.

Major Products

    Oxidation: 2-Methylbenzaldehyde, 2-Methylbenzoic acid.

    Reduction: 2-Methylbenzylamine, 2-Methylbenzyl alcohol.

    Substitution: 2-Methyl-4-nitrobenzyl, 2-Methyl-4-bromobenzyl.

Comparison with Similar Compounds

Similar Compounds

    2-Methylbenzylamine: Similar structure but lacks the piperidine ring.

    2,2,6,6-Tetramethylpiperidine: Similar structure but lacks the benzyl group.

    Benzylamine: Similar structure but lacks the methyl and piperidine substitutions.

Uniqueness

(2-Methyl-benzyl)-(2,2,6,6-tetramethyl-piperidin-4-yl)-amine is unique due to the combination of its benzyl and piperidine moieties, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.

Properties

IUPAC Name

2,2,6,6-tetramethyl-N-[(2-methylphenyl)methyl]piperidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H28N2/c1-13-8-6-7-9-14(13)12-18-15-10-16(2,3)19-17(4,5)11-15/h6-9,15,18-19H,10-12H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXEUJBRCXJNTFF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CNC2CC(NC(C2)(C)C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H28N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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